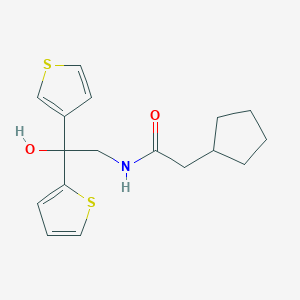

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is an organic compound characterized by its unique structure, which includes a cyclopentyl group, a hydroxyethyl chain, and two thiophene rings. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name |

2-cyclopentyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c19-16(10-13-4-1-2-5-13)18-12-17(20,14-7-9-21-11-14)15-6-3-8-22-15/h3,6-9,11,13,20H,1-2,4-5,10,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYSJJSOEMWRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Hydroxyethyl Chain: This step involves the reaction of a suitable thiophene derivative with an epoxide to introduce the hydroxyethyl group.

Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or through alkylation using cyclopentyl halides.

Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the hydroxy group or to reduce the thiophene rings using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide depends on its interaction with biological targets. It may interact with enzymes or receptors, modulating their activity. The hydroxy group and thiophene rings are likely involved in binding to these targets, influencing pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

2-cyclopentyl-N-(2-hydroxyethyl)acetamide: Lacks the thiophene rings, making it less complex.

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Contains only one thiophene ring and no cyclopentyl group.

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide: Similar but with only one thiophene ring.

Uniqueness

The presence of two thiophene rings and a cyclopentyl group in 2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide makes it unique. This structure may confer specific electronic properties and biological activities not seen in simpler analogs.

Biological Activity

2-cyclopentyl-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, hydroxy groups, and two thiophene rings. Its molecular formula is , and its IUPAC name is this compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 2-cyclopentyl-N-(...) |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological macromolecules, while the thiophene rings can participate in π-π stacking interactions. These interactions may modulate enzyme or receptor activities, leading to potential therapeutic effects.

- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with amino acids in enzyme active sites.

- π-π Interactions : The thiophene rings facilitate π-π interactions that enhance binding affinity to targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of thiophene rings is often associated with enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

-

Study on Antimicrobial Effects :

- A study evaluated the efficacy of related thiophene compounds against clinical strains of bacteria. Results indicated that compounds similar to 2-cyclopentyl-N-(...) demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against various pathogens .

-

Anti-inflammatory Mechanism :

- In a controlled experiment, the compound was tested in macrophage cell lines exposed to lipopolysaccharides (LPS). It was observed that treatment with the compound reduced the levels of TNF-alpha and IL-6 by approximately 40%, indicating a potential mechanism for its anti-inflammatory effects .

In Vitro Studies

In vitro studies have shown promising results regarding the compound's potential as a therapeutic agent:

| Study Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria (MIC: 5 µg/mL) |

| Anti-inflammatory | Reduced cytokine production by 40% in macrophages |

Pharmacological Potential

The pharmacological profile suggests that this compound may serve as a lead candidate for drug development targeting infectious and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.